molecular formula C20H12O4Si B14736834 2,2'-Spirobi[naphtho[1,8-de][1,3,2]dioxasiline] CAS No. 6398-59-0

2,2'-Spirobi[naphtho[1,8-de][1,3,2]dioxasiline]

Cat. No.: B14736834
CAS No.: 6398-59-0
M. Wt: 344.4 g/mol
InChI Key: NVDRRULJYUVKRN-UHFFFAOYSA-N
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Description

2,2’-Spirobi[naphtho[1,8-de][1,3,2]dioxasiline] is a chemical compound known for its unique structure and properties It is a spiro compound, meaning it has a twisted structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2,2’-Spirobi[naphtho[1,8-de][1,3,2]dioxasiline] typically involves the base-catalyzed twin polymerization of the monomer. This process can be carried out using various substrates such as multi-walled carbon nanotubes, polyacrylonitrile particles, and copper particles . The polymerization is catalyzed by tertiary amines like 1,4-diazabicyclo[2.2.2]octane or secondary amines like pyrrolidine, depending on the substrate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the twin polymerization technique used in laboratory settings could potentially be scaled up for industrial applications. This would involve optimizing the reaction conditions and catalysts to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2,2’-Spirobi[naphtho[1,8-de][1,3,2]dioxasiline] undergoes various chemical reactions, including oxidation, reduction, and substitution. The twin polymerization process itself is a significant reaction where the monomer forms a hybrid material layer on substrates .

Common Reagents and Conditions

    Oxidation: Typically involves oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions include phenolic resin-silica hybrid materials and microporous carbon layers .

Scientific Research Applications

2,2’-Spirobi[naphtho[1,8-de][1,3,2]dioxasiline] has several scientific research applications:

Mechanism of Action

The mechanism of action for 2,2’-Spirobi[naphtho[1,8-de][1,3,2]dioxasiline] involves its ability to undergo twin polymerization, forming hybrid materials with unique properties. The molecular targets and pathways involved in this process include the interaction of the monomer with various substrates and catalysts, leading to the formation of nanostructured layers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-Spirobi[naphtho[1,8-de][1,3,2]dioxasiline] is unique due to its specific structural configuration and its ability to form hybrid materials with high surface area and porosity. This makes it particularly valuable in materials science and industrial applications .

Properties

CAS No.

6398-59-0

Molecular Formula

C20H12O4Si

Molecular Weight

344.4 g/mol

IUPAC Name

3,3'-spirobi[2,4-dioxa-3-silatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene]

InChI

InChI=1S/C20H12O4Si/c1-5-13-6-2-10-16-19(13)15(9-1)21-25(22-16)23-17-11-3-7-14-8-4-12-18(24-25)20(14)17/h1-12H

InChI Key

NVDRRULJYUVKRN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)O[Si]4(OC3=CC=C2)OC5=CC=CC6=C5C(=CC=C6)O4

Origin of Product

United States

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